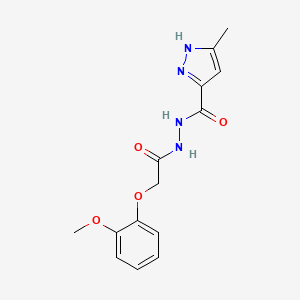

![molecular formula C17H12IN3O2S2 B6431822 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide CAS No. 667910-78-3](/img/structure/B6431822.png)

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Synthesis Analysis

Three series of new imidazole-fused imidazo [2,1-b] [1,3,4]thiadiazole analogues have been synthesized . The novel compound named methyl-2- (1- (3-methyl-6- (p-tolyl)imidazo [2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating imidazo [2,1-b]thiazole moiety .Molecular Structure Analysis

The molecular structure of imidazole-fused imidazo [2,1-b] [1,3,4]thiadiazole analogues has been evaluated . The reaction of the predecessor molecule with the appropriate hydrazonoyl halide derivatives had produced the respective 1,3,4-thiadiazole derivatives .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have potential antiproliferative agents. They act through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-fused imidazo [2,1-b] [1,3,4]thiadiazole analogues have been evaluated . The yield of the synthesized compounds was 61%, and the melting point was 123-124 ºC .Mecanismo De Acción

Target of Action

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide, also known as AKOS040853606 or F1450-0006, is a novel compound with a unique mechanism of action. The primary target of this compound is the FabI enzyme . This enzyme plays a crucial role in the fatty acid synthesis pathway in staphylococci .

Mode of Action

The compound acts as a FabI inhibitor , effectively inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . By targeting FabI, the compound disrupts the normal functioning of the bacteria, leading to its eventual death .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in staphylococci . This pathway is critical for the survival and growth of the bacteria. By inhibiting the FabI enzyme, the compound disrupts this pathway, leading to a decrease in the production of essential fatty acids .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It has been noted that the prodrug form of this compound, debio 1450, has improved oral bioavailability and solubility profile compared to its active form, debio 1452 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The inhibition of the fatty acid synthesis pathway in staphylococci leads to a disruption in the normal functioning of the bacteria, causing its death . This makes the compound a potential candidate for the treatment of staphylococcal infections .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12IN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHANSYXLBUVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12IN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B6431742.png)

![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6431747.png)

![2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431755.png)

![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431759.png)

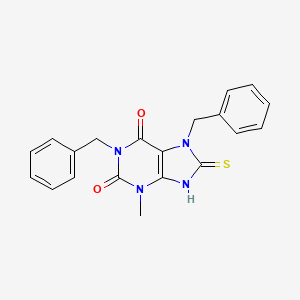

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431805.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6431807.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431809.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431810.png)

![4-ethoxy-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6431817.png)

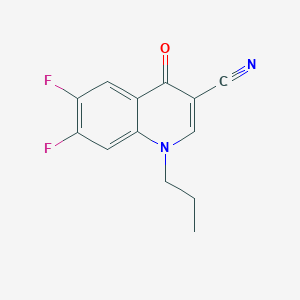

![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B6431833.png)

![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)